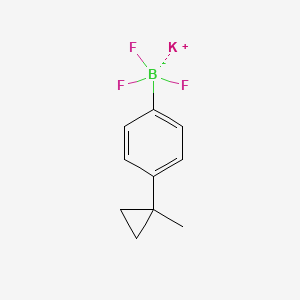![molecular formula C13H21NO3 B13454849 Tert-butyl 6-ethenyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13454849.png)
Tert-butyl 6-ethenyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 6-ethenyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol . This compound is known for its unique spirocyclic structure, which includes a spiro[3.3]heptane core. It is used in various scientific research applications, particularly in the synthesis of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-ethenyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate typically involves the following steps :
Starting Material: The synthesis begins with tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.
Reduction: The oxo group is reduced to a hydroxyl group using a reducing agent such as lithium aluminum hydride.
Vinylation: The hydroxyl group is then vinylated to introduce the ethenyl group.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows the same principles as laboratory-scale synthesis, with optimizations for larger-scale reactions, such as using more efficient catalysts and reaction conditions to improve yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 6-ethenyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate undergoes several types of chemical reactions :
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: The major product is tert-butyl 6-oxo-6-ethenyl-2-azaspiro[3.3]heptane-2-carboxylate.
Reduction: The major product is tert-butyl 6-ethyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate.
Substitution: The major products depend on the substituent introduced, such as tert-butyl 6-chloro-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate.
Aplicaciones Científicas De Investigación
Tert-butyl 6-ethenyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate is used in various scientific research applications :
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.
Medicine: The compound is a precursor in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl 6-ethenyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets . The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalysis.
Signal Transduction: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules.
Comparación Con Compuestos Similares
Tert-butyl 6-ethenyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate is unique due to its spirocyclic structure and functional groups . Similar compounds include:
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate: Lacks the ethenyl group, making it less reactive in certain chemical reactions.
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: Contains a ketone group instead of a hydroxyl group, altering its reactivity and applications.
These comparisons highlight the distinct properties and potential applications of this compound.
Propiedades
Fórmula molecular |
C13H21NO3 |
|---|---|
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
tert-butyl 6-ethenyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-5-13(16)6-12(7-13)8-14(9-12)10(15)17-11(2,3)4/h5,16H,1,6-9H2,2-4H3 |
Clave InChI |
SHKIRJKUKKRVON-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2(C1)CC(C2)(C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 2H,5H,6H,7H,8H-pyrazolo[3,4-f][1,4]oxazepine-7-carboxylate](/img/structure/B13454767.png)
![Sulfinylidene[tris(propan-2-yl)silyl]amine](/img/structure/B13454768.png)
![(4-Fluorophenyl)[(fluorosulfonyl)imino]methyl-lambda6-sulfanone](/img/structure/B13454775.png)
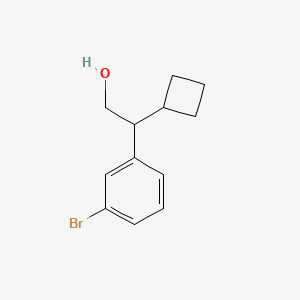
![5-Bromo-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13454792.png)
![3-((Benzyloxy)carbonyl)-5-methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13454796.png)
![(1E)-N-[(4-Methoxyphenyl)methyl]ethanimine](/img/structure/B13454803.png)
![{[(1,5-Dibromopentan-3-yl)oxy]methyl}benzene](/img/structure/B13454807.png)
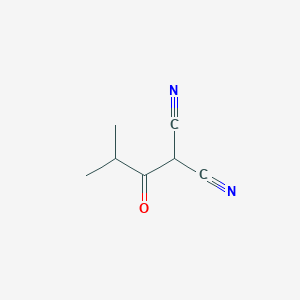
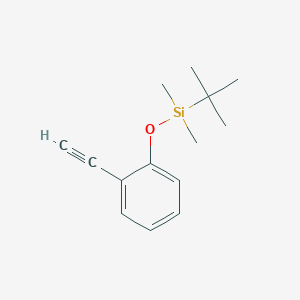
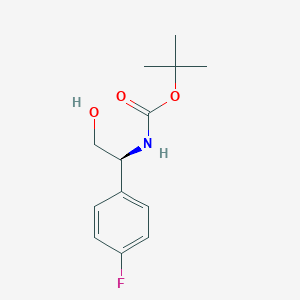
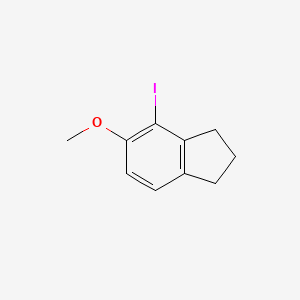
![[5-(Methoxycarbonyl)-2-methylthiophen-3-yl]boronic acid](/img/structure/B13454838.png)
